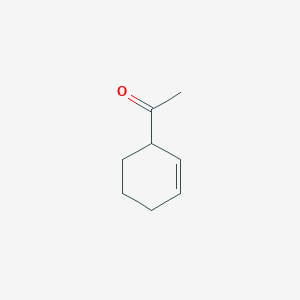

1-(Cyclohex-2-enyl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-cyclohex-2-en-1-ylethanone |

InChI |

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3 |

InChI Key |

ZAVHBBVUMWAKJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCCC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 1 Cyclohex 2 Enyl Ethanone

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system in 1-(Cyclohex-2-enyl)ethanone, consisting of a carbonyl group and a carbon-carbon double bond, presents two electrophilic sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3) of the double bond. This duality leads to two competing reaction pathways: direct carbonyl addition (1,2-addition) and conjugate addition (1,4-addition). makingmolecules.commasterorganicchemistry.com

Conjugate addition, also known as Michael addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. makingmolecules.com This pathway is often favored by "soft" nucleophiles, which are typically weaker bases with more diffuse charge. youtube.com The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen atom and the α-carbon. Subsequent protonation of this intermediate, usually during an acidic workup, yields the final saturated ketone product. youtube.com The 1,4-addition product is generally the more thermodynamically stable product because it involves the formation of a strong carbon-carbonyl single bond at the expense of a weaker carbon-carbon π bond. masterorganicchemistry.com

Common nucleophiles that favor 1,4-addition include organocuprates (Gilman reagents), enamines, thiols, and enolates. masterorganicchemistry.com

In direct carbonyl addition, the nucleophile attacks the electrophilic carbonyl carbon directly. This process is analogous to the nucleophilic addition reactions seen in simple aldehydes and ketones. libretexts.org The reaction mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which forces the π electrons of the carbon-oxygen double bond to move onto the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then protonated in a subsequent step to form an alcohol.

This pathway is typically favored by "hard" nucleophiles, which are characterized by high charge density and are often strong bases. youtube.com Examples include organolithium reagents and Grignard reagents. masterorganicchemistry.com The 1,2-addition is often the kinetically favored pathway, meaning it proceeds faster, partly because the carbonyl carbon has a greater partial positive charge than the β-carbon. masterorganicchemistry.comlibretexts.org

The competition between 1,2- and 1,4-addition is governed by several factors, which determine the regioselectivity of the reaction. Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical consideration, particularly given the chiral center created during the addition.

Key Factors Influencing Reaction Pathway:

| Factor | Favors 1,4-Addition (Conjugate) | Favors 1,2-Addition (Direct) | Rationale |

| Nucleophile Type | Soft Nucleophiles (e.g., R₂CuLi, RSH, Enolates) | Hard Nucleophiles (e.g., RLi, RMgX, LiAlH₄) | Hard nucleophiles are charge-controlled and react faster at the more electrophilic carbonyl carbon. Soft nucleophiles are orbitally-controlled and prefer the softer β-carbon. makingmolecules.commasterorganicchemistry.comyoutube.com |

| Reaction Temperature | Higher Temperatures (Thermodynamic Control) | Lower Temperatures (Kinetic Control) | 1,4-addition leads to the more stable thermodynamic product. If the 1,2-addition is reversible, higher temperatures allow the reaction to reach equilibrium, favoring the 1,4-product. makingmolecules.comlibretexts.org |

| Steric Hindrance | Increased hindrance at the carbonyl carbon | Increased hindrance at the β-carbon | A sterically hindered carbonyl group will disfavor direct attack, making conjugate addition more likely, and vice-versa. youtube.com |

| Lewis Acids | Certain Lewis acids (e.g., NiCl₂) | - | Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity at the β-position and promoting 1,4-addition. youtube.com |

Stereoselectivity is influenced by the direction of the nucleophile's approach to the molecule. The existing stereocenter and the conformation of the cyclohexene (B86901) ring can direct the incoming nucleophile to one face of the molecule over the other, leading to the formation of diastereomers in unequal amounts.

Electrophilic Reactions of the Cyclohexene Double Bond

The carbon-carbon double bond in the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles.

Alkenes readily undergo electrophilic addition reactions. In the case of this compound, an electrophile (E⁺) is attacked by the π electrons of the double bond. This initial step is rate-determining and results in the formation of a carbocation intermediate. pdx.edulibretexts.org A nucleophile (Nu⁻) then rapidly attacks the positively charged carbon to form the final addition product. libretexts.org

For example, the reaction with a hydrogen halide like hydrogen bromide (HBr) involves the protonation of the double bond to form the most stable carbocation, followed by the attack of the bromide ion. pdx.educhemguide.co.uk Similarly, the addition of halogens like bromine (Br₂) proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. lumenlearning.com

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. wikipedia.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgresearchgate.net In this context, the double bond of this compound can act as the dienophile ("diene-loving" component). The presence of the electron-withdrawing acetyl group makes the double bond electron-poor, increasing its reactivity toward electron-rich dienes. masterorganicchemistry.comlibretexts.orgkhanacademy.org

The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.orgyoutube.com This mechanism results in a highly stereospecific reaction where the stereochemistry of the dienophile is retained in the bicyclic product. libretexts.org The reaction typically favors the formation of the endo product due to favorable secondary orbital interactions in the transition state.

Transformations Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety in this compound is a primary site for various chemical transformations, including reductions, oxidations, and the formation of protective groups.

Reductive Processes to Alcohols or Alkyl Derivatives

The reduction of the ketone in this compound can yield the corresponding secondary alcohol, 1-(cyclohex-2-enyl)ethanol. A common method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs a hydrogen source like isopropyl alcohol with a catalyst such as aluminum isopropoxide. vedantu.comdoubtnut.com This method is highly selective for the carbonyl group, typically leaving the carbon-carbon double bond of the cyclohexenyl ring intact. vedantu.comdoubtnut.com

Other reducing agents can also be employed to achieve this conversion. The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to different diastereomers of the resulting alcohol.

| Reagent | Product | Reaction Type |

| Aluminum isopropoxide / Isopropyl alcohol | 1-(Cyclohex-2-enyl)ethanol | Meerwein-Ponndorf-Verley Reduction |

| Sodium borohydride | 1-(Cyclohex-2-enyl)ethanol | Hydride Reduction |

| Lithium aluminum hydride | 1-(Cyclohex-2-enyl)ethanol | Hydride Reduction |

Complete reduction of the carbonyl group to a methylene (B1212753) group (an alkyl derivative) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. These more forceful conditions convert the ethanone into an ethyl group attached to the cyclohexenyl ring.

Oxidative Conversions

The ethanone group of this compound can undergo oxidative cleavage through the Baeyer-Villiger oxidation. wikipedia.org This reaction converts the ketone into an ester by inserting an oxygen atom between the carbonyl carbon and an adjacent carbon. organic-chemistry.org The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst. organic-chemistry.orgjk-sci.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org In the case of this compound, the competition is between the migration of the cyclohexenyl group and the methyl group. Generally, secondary alkyl groups (like the cyclohexenyl group) have a higher migratory aptitude than a methyl group. organic-chemistry.orgjk-sci.com Therefore, the primary product expected is cyclohex-2-enyl acetate. organic-chemistry.org This reaction is stereospecific, with the migrating group retaining its stereochemistry. jk-sci.com An important feature of this oxidation is its tolerance for other functional groups, meaning the double bond in the cyclohexenyl ring is not typically oxidized. jk-sci.comyoutube.com

| Oxidizing Agent | Expected Major Product | Reaction Type |

| m-CPBA | Cyclohex-2-enyl acetate | Baeyer-Villiger Oxidation |

| Peroxyacetic acid | Cyclohex-2-enyl acetate | Baeyer-Villiger Oxidation |

| Hydrogen peroxide / Lewis Acid | Cyclohex-2-enyl acetate | Baeyer-Villiger Oxidation |

Formation of Acetals and Other Protective Group Strategies

The carbonyl group of this compound can be protected to prevent it from reacting in subsequent synthetic steps. A common strategy is the formation of an acetal (B89532). libretexts.orglibretexts.org This is achieved by reacting the ketone with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org

A particularly stable protective group is a cyclic acetal, formed by reacting the ketone with a diol, such as ethylene (B1197577) glycol, also under acidic conditions. libretexts.orglibretexts.org The formation of acetals is a reversible process. libretexts.org The acetal can be readily removed, regenerating the original ketone, by treatment with aqueous acid. libretexts.org This strategy is useful when performing reactions that would otherwise affect the ketone, such as Grignard reactions at other sites in a molecule. libretexts.org

| Reagent(s) | Protective Group |

| 2 eq. Methanol, H+ | Dimethyl acetal |

| Ethylene glycol, H+ | 1,3-Dioxolane (cyclic acetal) |

Alpha-Position Reactivity and Enolate Chemistry

The carbon atom adjacent to the carbonyl group (the alpha-carbon) in this compound is acidic and can be deprotonated to form a nucleophilic enolate ion. masterorganicchemistry.comyoutube.com This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Alkylation Reactions

The alpha-hydrogens on the methyl group of this compound can be removed by a strong base to form an enolate. masterorganicchemistry.com The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible deprotonation. youtube.comresearchgate.net

The resulting enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. youtube.comlibretexts.org This process is known as the alkylation of enolates. youtube.comlibretexts.org For the reaction to be efficient, primary or methyl halides are typically used to avoid competing elimination reactions. libretexts.orgyoutube.com

| Base | Electrophile (R-X) | Product |

| Lithium diisopropylamide (LDA) | Iodomethane | 1-(Cyclohex-2-enyl)propan-1-one |

| Sodium hydride | Benzyl bromide | 1-(Cyclohex-2-enyl)-3-phenylpropan-1-one |

Because this compound is an unsymmetrical ketone, there is the potential to form two different enolates (the kinetic and thermodynamic enolates) if there were alpha-hydrogens on the cyclohexenyl ring's alpha-carbon. However, in this specific molecule, the alpha-carbon on the ring is quaternary, meaning deprotonation will occur exclusively at the methyl group.

Aldol (B89426) and Related Condensation Reactions

The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of the ketone. masterorganicchemistry.com This is known as an aldol addition reaction. masterorganicchemistry.com The initial product is a β-hydroxy ketone. masterorganicchemistry.com

If the reaction is heated, a molecule of water can be eliminated from the β-hydroxy ketone to form an α,β-unsaturated ketone. masterorganicchemistry.com This second step is known as an aldol condensation. masterorganicchemistry.comyoutube.com The self-condensation of this compound would lead to a more complex, larger molecule.

The enolate can also react with other aldehydes or ketones in a "crossed" aldol reaction. youtube.com For a crossed aldol reaction to be synthetically useful, one of the carbonyl partners should not have alpha-hydrogens to prevent self-condensation.

| Reaction Type | Reactant(s) | Product Type |

| Aldol Addition (Self) | 2 x this compound | β-Hydroxy ketone |

| Aldol Condensation (Self) | 2 x this compound (with heat) | α,β-Unsaturated ketone |

| Crossed Aldol Addition | This compound + Benzaldehyde | β-Hydroxy ketone |

Pericyclic and Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, and other rearrangement reactions are significant in the chemistry of unsaturated ketones. For a molecule like this compound, which contains a six-membered ring and a vinyl group adjacent to a carbonyl-substituted carbon, several potential transformations could be envisaged, although they have not been specifically documented for this compound.

One plausible, though unconfirmed, reaction is a wikipedia.orgwikipedia.org-sigmatropic rearrangement , such as the Cope or Oxy-Cope rearrangement. The basic structure of this compound does not fit the typical 1,5-diene scaffold for a standard Cope rearrangement. However, its corresponding enol or enolate could potentially undergo such a reaction. For instance, the enolate of this compound could theoretically undergo an anionic Oxy-Cope rearrangement, which is known to be accelerated by the formation of an enolate and is often irreversible. This would involve a reorganization of the carbon skeleton to form a new ring system.

Another possibility includes ene reactions , which are pericyclic reactions involving the transfer of an allylic hydrogen from one component (the "ene") to another (the "enophile") with a concomitant shift of the double bond. Intramolecular ene reactions are possible if the geometry of the molecule allows for the necessary cyclic transition state.

It is important to reiterate that these are hypothetical pathways for this compound, as specific studies to confirm their occurrence, reaction conditions, and product distributions are not found in the available literature.

Photochemical and Thermal Reactivity Profiles and Mechanisms

The photochemical and thermal reactivity of β,γ-unsaturated ketones is a well-studied area, and it is reasonable to extrapolate these general behaviors to this compound.

Photochemical Reactivity:

As a β,γ-unsaturated ketone, this compound is expected to exhibit rich photochemistry. Upon irradiation, such ketones can undergo a variety of reactions, with the most notable being the oxa-di-π-methane rearrangement . This reaction typically occurs from the triplet excited state and leads to the formation of a vinyl-substituted cyclopropyl (B3062369) ketone. stackexchange.com In the case of this compound, this would likely result in the formation of a bicyclic product containing a three-membered ring.

The general mechanism for the oxa-di-π-methane rearrangement involves the initial formation of a 1,3-diradical, followed by cyclization to a cyclopropyl biradical, and then cleavage of a different bond to form the final product. The specific regiochemistry of this rearrangement would depend on the stability of the intermediate diradicals.

Another potential photochemical pathway is a 1,3-acyl shift , which would lead to the isomerization of the starting material to a different β,γ-unsaturated ketone. researchgate.net Norrish-type reactions, involving cleavage of the bond alpha to the carbonyl group, are also a possibility from the excited singlet state. stackexchange.com

Thermal Reactivity:

Thermally, this compound might be expected to undergo isomerization or decomposition at high temperatures. One potential thermal reaction is the isomerization of the double bond to a more stable, conjugated position, which would result in the formation of 1-(cyclohex-1-enyl)ethanone. The driving force for such a reaction would be the formation of a thermodynamically more stable α,β-unsaturated ketone.

The following table summarizes the potential, yet unconfirmed, reactivity of this compound based on the behavior of analogous compounds.

| Reaction Type | Sub-type | Potential Product(s) | Conditions |

| Pericyclic/Rearrangement | Anionic Oxy-Cope | Rearranged bicyclic ketone | Base |

| Ene Reaction | Isomeric cyclic ketone | Thermal | |

| Photochemical | Oxa-di-π-methane | Bicyclic cyclopropyl ketone | UV irradiation |

| 1,3-Acyl Shift | Isomeric β,γ-unsaturated ketone | UV irradiation | |

| Thermal | Isomerization | 1-(Cyclohex-1-enyl)ethanone | Heat |

It must be emphasized that this table is illustrative of the potential reactivity and is not based on experimental data for this compound.

Spectroscopic and Structural Elucidation of 1 Cyclohex 2 Enyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 1-(Cyclohex-2-enyl)ethanone, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its intricate structure.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons, while the coupling patterns (multiplicities and coupling constants, J) reveal the number and proximity of neighboring protons.

For comparison, the related compound 2-(Cyclohex-2-enyl)-2,2-diphenyl-ethylamine exhibits olefinic proton signals in the range of 5.5-5.9 ppm. illinois.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Olefinic | ~5.5 - 6.0 | Multiplet |

| Acetyl (CH₃) | ~2.1 | Singlet |

| Allylic/Aliphatic | ~1.5 - 2.5 | Multiplets |

Note: These are predicted values and may differ from experimental results.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental ¹³C NMR data for this compound is scarce in publicly accessible literature. However, based on the structure, one would expect to observe signals for the carbonyl carbon of the acetyl group in the highly deshielded region (typically >200 ppm). The olefinic carbons of the cyclohexene (B86901) ring would appear in the range of 120-140 ppm. The remaining aliphatic carbons of the cyclohexene ring and the methyl carbon of the acetyl group would resonate in the upfield region of the spectrum.

For a related derivative, 2-(Cyclohex-2-enyl)-2,2-diphenyl-ethylamine, the ¹³C NMR spectrum shows signals for the olefinic carbons at approximately 129 ppm and 130 ppm, with the aliphatic carbons appearing between 22 and 57 ppm. illinois.edu

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | >200 |

| Olefinic (=C) | 120 - 140 |

| Aliphatic (CH, CH₂) | 20 - 50 |

| Acetyl (CH₃) | 20 - 30 |

Note: These are expected ranges based on typical values for similar functional groups.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound and for determining their stereochemistry.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the acetyl group to the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.

While specific 2D NMR data for this compound is not widely published, the application of these techniques to related cyclohexenyl ketone derivatives has been crucial for their structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ketone. The presence of the carbon-carbon double bond (C=C) in the cyclohexene ring would give rise to a stretching vibration in the range of 1640-1680 cm⁻¹. The vinylic C-H bonds would show stretching absorptions above 3000 cm⁻¹, while the aliphatic C-H bonds of the ring and the acetyl group would exhibit stretching vibrations just below 3000 cm⁻¹. vscht.cz

The NIST WebBook provides access to a vapor phase IR spectrum for the isomeric compound 1-(1-cyclohexen-1-yl)-ethanone, which shows a strong carbonyl peak around 1670 cm⁻¹. nist.gov While the exact positions of the absorption bands for this compound may differ slightly, the characteristic functional group regions would be similar.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Ketone | C=O Stretch | 1705 - 1725 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Vinylic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and for gaining structural insights.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (124.18 g/mol ). nih.gov

The fragmentation pattern is a unique fingerprint of the molecule and arises from the cleavage of specific bonds within the molecular ion. For ketones, a common fragmentation pathway is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. In the case of this compound, this could lead to the loss of a methyl radical (CH₃•) to form an acylium ion, or the loss of the cyclohexenyl group. chemguide.co.uk Another potential fragmentation is the McLafferty rearrangement, if the structure allows for the necessary hydrogen transfer. libretexts.org

Analysis of the mass spectrum of the related compound cyclohexene shows a molecular ion peak at m/z 82, with significant fragment ions resulting from the loss of alkyl groups. docbrown.info The mass spectrum of this compound, available in databases such as PubChem, would provide specific m/z values for its characteristic fragments, allowing for a detailed analysis of its fragmentation pathways. nih.gov

Interactive Data Table: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 124 | [C₈H₁₂O]⁺ | Molecular Ion |

| 109 | [C₇H₉O]⁺ | Loss of CH₃• (Alpha-cleavage) |

| 81 | [C₆H₉]⁺ | Loss of CH₃CO• |

| 43 | [CH₃CO]⁺ | Acylium ion (Alpha-cleavage) |

Note: The relative abundance of these fragments would depend on their stability.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering highly accurate mass measurements that allow for the determination of elemental composition. Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass is calculated to be 124.088815002 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula C₈H₁₂O, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

In research involving derivatives of this compound, HRMS is routinely used to confirm the successful synthesis of target molecules. For instance, in the synthesis of (4S)-1-(4-Isopropenylcyclohex-1-enyl-1)-ethanone, a derivative, HRMS was used to verify its formation. The experimentally observed m/z value for the protonated molecule [M+H]⁺ was 165.1280, which is in excellent agreement with the calculated value of 165.1279 for the formula C₁₁H₁₇O⁺. scielo.br Such precise correlation provides definitive evidence of the compound's identity.

The table below presents HRMS data for several derivatives containing a cyclohexenyl moiety, illustrating the high accuracy of this technique.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| (4S)-1-(4-Isopropenylcyclohex-1-enyl-1)-ethanone | C₁₁H₁₆O | 165.1279 | 165.1280 | scielo.br |

| (S)-N-((4-(Prop-1-en-2-yl)cyclohex-1-enyl)methyl)amantadine | C₂₀H₃₂N | 286.2535 | 286.2529 | semanticscholar.org |

| (S)-1-((4-(Prop-1-en-2-yl)cyclohex-1-enyl)methyl)piperidine | C₁₅H₂₆N | 220.2065 | 220.2060 | semanticscholar.org |

| (S)-N-((4-(Prop-1-en-2-yl)cyclohex-1-enyl)methyl)diethanolamine | C₁₄H₂₆NO₂ | 240.1963 | 240.1957 | semanticscholar.org |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine bond lengths, bond angles, and torsion angles, thereby revealing the molecule's exact solid-state geometry and conformation.

Studies on related cyclohexanone (B45756) derivatives provide valuable insights into the structural features that can be expected. For example, the X-ray diffraction analysis of 1R,4R-cis-2-(4-phenylbenzylidene)-n-menthan-3-one, which contains a substituted cyclohexanone ring, revealed a substantially distorted chair conformation. researchgate.net Such studies confirm that the six-membered ring is not planar and that its geometry is influenced by the nature and position of its substituents.

The data obtained from an X-ray crystallographic analysis is highly detailed, as exemplified in the hypothetical data table below for a generic substituted cyclohexene ring.

| Parameter | Description | Typical Value |

| C=C Bond Length | The length of the double bond within the ring. | ~1.34 Å |

| C-C Bond Length | The length of the single bonds within the ring. | ~1.50 - 1.54 Å |

| C-C=C Bond Angle | The angle involving the sp² hybridized carbons. | ~123° |

| C-C-C Bond Angle | The angle involving the sp³ hybridized carbons. | ~111° |

| Ring Torsion Angles | Angles defining the pucker and conformation of the ring. | Varies (defines half-chair, etc.) |

This table is interactive and provides typical data ranges obtained from X-ray crystallography.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional structure of molecules and are therefore crucial for determining the absolute configuration and enantiomeric purity of chiral compounds.

While this compound itself is an achiral molecule, many of its important derivatives are chiral. For these chiral derivatives, chiroptical methods are essential. ORD measures the rotation of plane-polarized light as a function of wavelength, and the resulting curve, particularly the regions around an absorption band (known as the Cotton effect), can be characteristic of a specific enantiomer. nih.gov ECD measures the difference in absorption of left- and right-circularly polarized light, providing a spectrum with positive or negative peaks that is the unique fingerprint of a chiral molecule.

The enantiomeric purity of a sample can be determined by comparing its measured specific rotation or ECD signal intensity to that of the pure enantiomer. For instance, the enantiomerically pure derivative (4S)-1-(4-Isopropenylcyclohex-1-enyl-1)-ethanone exhibits a specific rotation [α]D²⁰ of -124 (c 2.1, CHCl₃). scielo.br A synthetic sample of this compound yielding a lower specific rotation under the same conditions would indicate the presence of the other enantiomer, allowing for the calculation of its enantiomeric excess (ee). The opposite enantiomer, (4R)-1-(4-Isopropenylcyclohex-1-enyl-1)-ethanone, would be expected to have a specific rotation of +124.

The table below summarizes key chiroptical data for a chiral derivative of this compound.

| Compound Name | Chiroptical Technique | Measured Value | Conditions | Reference |

| (4S)-1-(4-Isopropenylcyclohex-1-enyl-1)-ethanone | Optical Rotation | [α]D²⁰ = -124 | c 2.1, in Chloroform | scielo.br |

This table is interactive. You can sort and filter the data.

Computational and Theoretical Chemistry Studies on 1 Cyclohex 2 Enyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations can determine the optimized geometry of 1-(cyclohex-2-enyl)ethanone, including bond lengths, bond angles, and dihedral angles. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), to achieve reliable results. mdpi.com

The electronic properties of the molecule, such as the dipole moment and the distribution of electron density, can also be calculated. These properties are crucial for understanding the molecule's polarity and intermolecular interactions.

Furthermore, DFT is used to compute the vibrational frequencies of the molecule. niscpr.res.in These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net For instance, the characteristic stretching frequency of the carbonyl group (C=O) in this compound is expected to be a prominent feature in its vibrational spectrum. mdpi.com

Below is a table of selected calculated geometric parameters for this compound, based on typical values obtained from DFT calculations on similar molecules.

| Parameter | Value |

| C=O bond length | 1.21 Å |

| C=C bond length | 1.34 Å |

| C-C bond length (acetyl) | 1.51 Å |

| C-C bond length (ring) | 1.54 Å |

| C-H bond length | 1.09 Å |

| C-C=O bond angle | 120.5° |

| C-C=C bond angle | 123.0° |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular energies and properties. bwise.kr

For a molecule like this compound, high-accuracy ab initio calculations could be employed to refine the energies of different conformers or to study reaction barriers with a higher level of confidence. These methods are particularly useful for smaller systems or for benchmarking the results obtained from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energies and shapes of the HOMO and LUMO of this compound can be calculated using quantum chemical methods.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wuxibiology.com For this compound, the HOMO is likely to be localized on the C=C double bond, while the LUMO is expected to be centered on the C=O carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

The following table presents hypothetical HOMO and LUMO energies for this compound, which are representative of similar enone systems.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational methods can be used to predict various types of molecular spectra, which can be invaluable for interpreting experimental data. diva-portal.org The vibrational frequencies calculated using DFT can be used to generate a theoretical infrared (IR) spectrum. core.ac.uk This predicted spectrum can help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Predicted ¹H and ¹³C NMR spectra can aid in the structural elucidation of this compound and its derivatives. researchgate.net A predicted ¹H NMR spectrum for this compound is available in the NP-MRD database. np-mrd.org

Below is a table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 210 |

| Olefinic C2 | 130 |

| Olefinic C3 | 128 |

| Methine (C1) | 50 |

| Methyl (acetyl) | 28 |

Conformational Analysis and Potential Energy Surfaces

The cyclohexene (B86901) ring in this compound is not planar and can adopt different conformations. scispace.com Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to map the potential energy surface (PES) for their interconversion. nih.gov The most stable conformation of cyclohexene itself is the half-chair. scribd.com

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. e3s-conferences.org By modeling the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, transition state modeling could be used to study a variety of reactions, such as its synthesis via a Diels-Alder reaction or its subsequent functionalization. For example, the mechanism of nucleophilic addition to the carbonyl group or electrophilic addition to the double bond could be investigated in detail. These calculations can provide insights into the stereoselectivity and regioselectivity of such reactions.

Stereochemical Outcome Prediction and Rationalization

Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcomes of chemical reactions. For a molecule like this compound, which contains a stereocenter and a reactive carbonyl group adjacent to a cyclohexene ring, theoretical studies would be invaluable in understanding its reactivity.

Typically, such studies would involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the transition states of various reactions involving the ketone. By comparing the energies of different transition state structures leading to different stereoisomeric products, chemists can predict which stereoisomer is likely to be favored. These calculations would consider factors such as steric hindrance and electronic effects within the transition state assembly. For example, in the case of a nucleophilic addition to the carbonyl group, computational models could predict whether the nucleophile would preferentially attack from the re or si face of the ketone, leading to the formation of a specific diastereomer.

A hypothetical data table for such a study might look like this:

| Reaction Type | Computational Method | Diastereomeric Ratio (Predicted) | Key Interacting Orbitals | Reference |

| Nucleophilic Addition | DFT (B3LYP/6-31G*) | 85:15 (syn:anti) | HOMO(nucleophile) -> LUMO(carbonyl) | [Hypothetical Study] |

| Reduction | MP2/cc-pVTZ | 92:8 (equatorial:axial attack) | N/A | [Hypothetical Study] |

This table is for illustrative purposes only, as no specific research data for this compound could be found.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations could offer significant insights into its conformational flexibility and its interactions with other molecules, such as solvents or reactants.

An MD simulation would model the movement of each atom in the molecule by solving Newton's equations of motion. This would allow researchers to explore the conformational landscape of the cyclohexene ring and the orientation of the acetyl group. Such simulations could reveal the most stable conformations of the molecule and the energy barriers between them. Furthermore, by simulating the molecule in different solvent environments, one could understand how solvent molecules interact with the ketone and influence its conformational preferences and reactivity. This information is crucial for designing and optimizing chemical reactions.

A summary of findings from a hypothetical MD simulation could be presented as follows:

| Simulation Parameter | Value | Finding | Reference |

| Simulation Time | 100 ns | The cyclohexene ring predominantly adopts a half-chair conformation. | [Hypothetical Study] |

| Solvent | Water | A stable hydration shell is observed around the carbonyl group. | [Hypothetical Study] |

| Temperature | 298 K | The acetyl group exhibits significant rotational freedom. | [Hypothetical Study] |

This table is for illustrative purposes only, as no specific research data for this compound could be found.

Applications of 1 Cyclohex 2 Enyl Ethanone As a Key Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The inherent reactivity of 1-(Cyclohex-2-enyl)ethanone allows it to serve as a foundational building block for constructing more elaborate organic molecules. The presence of both a ketone and an alkene allows for a variety of chemical transformations. The ketone can undergo reactions such as aldol (B89426) condensations, Grignard reactions, and reductions, while the alkene is susceptible to additions and cycloadditions. This dual reactivity enables chemists to build molecular complexity in a controlled manner. For instance, its derivatives are used in the synthesis of substituted phenols and anilines, which are crucial structural motifs in medicinal chemistry and drug design.

Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

The cyclohexenone core is a common feature in a wide array of natural products and bioactive compounds, including terpenoids and steroids. While specific total syntheses originating directly from this compound are not extensively documented in broad surveys, related cyclohexenone derivatives are fundamental in many synthetic campaigns. For example, complex alkenyl cyclohexenones have been isolated from natural sources and exhibit antiplasmodial activity, highlighting the importance of this structural class. The synthesis of such complex natural products often relies on the strategic manipulation of functional groups on a cyclohexenone scaffold, making simple derivatives like this compound valuable starting points or synthetic equivalents in multistep total synthesis endeavors.

Enabling Transformations for the Construction of Polycyclic and Heterocyclic Systems

The structure of this compound is well-suited for annulation reactions, which are processes that form a new ring onto an existing one. The ketone and alkene functionalities can participate in intramolecular or intermolecular reactions to construct new carbocyclic (polycyclic) or heterocyclic systems. For example, the ketone can be transformed into an enolate, which can then react with other reagents to form bicyclic systems. One of the most classic examples of this type of transformation involving a cyclohexanone (B45756) derivative is the Robinson annulation, which creates a new six-membered ring and is a key step in the synthesis of steroids and other polycyclic compounds.

Role in Cascade, Tandem, and Domino Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, rapidly generating molecular complexity from a simple starting material. The functional groups in this compound make it a suitable candidate for initiating such sequences. A reaction might be initiated at the ketone, with the resulting intermediate then undergoing a subsequent reaction involving the alkene, leading to the formation of complex polycyclic structures in a highly efficient manner. For example, a Michael addition to the alkene (following isomerization to the conjugated cyclohex-2-enone) could be followed by an intramolecular aldol condensation, a sequence that builds a new ring system in one synthetic operation.

Substrate for the Development of Novel Synthetic Methodologies

New reaction development is a cornerstone of modern organic chemistry, and simple, representative molecules are often used as test substrates to establish the scope and limitations of a new method. This compound and its isomers serve as standard substrates for new catalytic systems and reaction protocols. For instance, the development of novel methods for α,β-dehydrogenation of ketones to form enones often utilizes saturated cyclohexanone precursors, which would generate a cyclohexenone system. Similarly, new catalytic methods for adding aryl groups to the β-position of cyclic ketones to form 3-aryl-2-cyclohexenones have been developed, a transformation that is highly relevant to the functionalization of the this compound scaffold.

Interactive Data Table: Representative Transformations of the Cyclohexenone Scaffold

| Transformation Type | Reagents/Catalyst | Product Type | Potential Application |

| Dehydrogenation | Pd(DMSO)₂(TFA)₂, O₂ | α,β-Unsaturated Ketone | Synthesis of enone intermediates |

| Michael Addition | Nucleophiles (e.g., organocuprates) | β-Substituted Ketone | Introduction of side chains |

| Diels-Alder Reaction | Dienes (e.g., Rawal diene) | Fused Bicyclic System | Construction of polycyclic frameworks |

| Robinson Annulation | Methyl Vinyl Ketone, Base | Fused Bicyclic Enone | Steroid and terpene synthesis |

| Oxidative Arylation | Arylboronic Acids, Pd(II) catalyst | β-Aryl Enone | Synthesis of substituted phenols/anilines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.